1-Fluoro-3-[(S)-methanesulfinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Fluoro-3-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7FOS It is a derivative of benzene, where a fluorine atom and a methylsulfinyl group are substituted at the 1 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Fluoro-3-(methylsulfinyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with benzene as the starting material.
Methylsulfinyl Group Introduction: The methylsulfinyl group can be introduced through the oxidation of thioanisole (methyl phenyl sulfide) using an oxidizing agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of (S)-1-Fluoro-3-(methylsulfinyl)benzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Fluoro-3-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaNH2, liquid ammonia
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(S)-1-Fluoro-3-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (S)-1-Fluoro-3-(methylsulfinyl)benzene involves its interaction with molecular targets through its functional groups:
Fluorine Atom: The electronegativity of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules.
Methylsulfinyl Group: This group can undergo redox reactions, making the compound a useful probe in studying oxidative stress and related biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Fluoro-3-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(S)-1-Fluoro-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a sulfinyl group.
(S)-1-Fluoro-3-(methylsulfinyl)benzene: Similar structure but with different substituents at other positions on the benzene ring
Uniqueness: (S)-1-Fluoro-3-(methylsulfinyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfinyl group, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
209852-82-4 |
---|---|
Molekularformel |
C7H7FOS |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-fluoro-3-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1 |
InChI-Schlüssel |
HRSJVGYVSTUTCX-JTQLQIEISA-N |
Isomerische SMILES |
C[S@](=O)C1=CC=CC(=C1)F |
Kanonische SMILES |
CS(=O)C1=CC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.